Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of 4,4-dimethyl-1,3-dioxane-2-one with methyl chloroformate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate: Similar structure but lacks the 4,4-dimethyl groups.
1,4-Dioxaspiro[2.4]heptan-5-one: Contains a ketone group instead of an ester group.
Heptane, 2,4-dimethyl-: Similar carbon skeleton but lacks the dioxaspiro structure.
Uniqueness
Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its spiro structure and the presence of both ester and dioxaspiro functionalities.
Biological Activity
Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a synthetic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H14O4, with a molecular weight of approximately 186.21 g/mol. Its distinct spirocyclic structure allows it to interact uniquely with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₁₄O₄ |
Molecular Weight | 186.21 g/mol |
IUPAC Name | This compound |
InChI Key | XROAHSZECOKVDK-UHFFFAOYSA-N |
Preliminary studies indicate that this compound may act as an inhibitor or modulator of specific enzymes or receptors within biological systems. Its spirocyclic structure enables it to fit into unique binding sites, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation: It may interact with specific receptors, altering their activity and influencing physiological responses.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Enzyme Interaction Studies:
-
Anticancer Potential:
- In vitro assays showed that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induced apoptosis in human leukemia cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
-
Neuroprotective Effects:
- A study explored its neuroprotective properties against oxidative stress-induced neuronal cell death. The results indicated that the compound could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Antimalarial Drugs: Its ability to inhibit PP5 suggests a pathway for developing new treatments against malaria.
- Cancer Therapy: The cytotoxic effects observed in cancer cell lines indicate potential applications in oncology.
- Neuroprotective Agents: Its protective effects on neuronal cells position it as a candidate for treating neurodegenerative diseases.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-8(2)9(4-5-12-8)6(13-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
HBJBVFORCODCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCO1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
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